molecular formula C9H20O2Sn B158640 3-(Triethylstannyl)propanoic acid CAS No. 139903-68-7

3-(Triethylstannyl)propanoic acid

Cat. No.: B158640
CAS No.: 139903-68-7
M. Wt: 278.96 g/mol
InChI Key: IQFTWGDIHXZFTK-UHFFFAOYSA-N
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Description

3-(Triethylstannyl)propanoic acid (TESPA) is a significant organometallic reagent that functions as a mass label for DNA, enabling the precise tagging of oligonucleotides with stable isotopes of tin for detection and analysis . Its primary research value lies in simplifying the process of mass spectrometric analysis of biomolecules. The compound is typically converted into an N-hydroxysuccinimide (NHS) ester for efficient conjugation to priming oligonucleotides, facilitating their subsequent isolation and purification via High-Performance Liquid Chromatography (HPLC) . This property makes TESPA a critical tool in biochemical research, particularly in developing advanced diagnostic and analytical methods. As a specialized organotin compound, it is supplied for laboratory research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139903-68-7

Molecular Formula

C9H20O2Sn

Molecular Weight

278.96 g/mol

IUPAC Name

3-triethylstannylpropanoic acid

InChI

InChI=1S/C3H5O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1-2H2,(H,4,5);3*1H2,2H3;

InChI Key

IQFTWGDIHXZFTK-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC)CCC(=O)O

Canonical SMILES

CC[Sn](CC)(CC)CCC(=O)O

Other CAS No.

139903-68-7

Synonyms

3-(triethylstannyl)propanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 3-Substituted Propanoic Acid Derivatives

Structural and Functional Group Variations

The substitution pattern on the propanoic acid backbone significantly alters chemical and biological properties. Below is a comparative analysis of structurally related compounds:

3-Phenylpropanoic Acid Derivatives
  • 3-Phenylpropanoic Acid: The simplest derivative, lacking additional functional groups, is often used as a precursor in biosynthesis and drug design. Its salts and metal complexes are excluded from structural comparisons in some studies due to variable coordination chemistry .
  • Chlorinated Derivatives: Marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal antifungal effects .
  • Hydroxyphenyl Derivatives: 3-(3′-Hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propanoic acid are colon metabolites of dietary polyphenols.
Antimicrobial and Anticancer Derivatives
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds demonstrate structure-dependent antimicrobial activity against multidrug-resistant pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) and antifungal activity against Candida albicans. Derivatives with 4-hydroxyphenyl or dimethylpyrazole substituents exhibit enhanced potency .
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid: This compound shows broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions, mimicking fluoroquinolones .
Organometallic and Volatile Derivatives
  • 3-(Methylthio)propanoic Acid Esters: Found in pineapple volatiles, 3-(methylthio)propanoic acid methyl and ethyl esters contribute to fruity aromas. Their concentrations vary significantly between pineapple cultivars, with higher levels in French Polynesian varieties .
  • Organotin Derivatives: Unlike the triethylstannyl derivative, other organotin compounds (e.g., tributyltin) are more widely studied for biocidal applications but face regulatory restrictions due to environmental toxicity.

Pharmacological and Environmental Considerations

  • ADME Properties: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show favorable in silico ADME profiles, comparable to reference drugs like cefazolin and fluconazole .
  • Toxicity: Organotin derivatives, including 3-(triethylstannyl)propanoic acid, are associated with neurotoxicity and environmental persistence, limiting their therapeutic use .
  • Biosynthetic Potential: Marine actinomycetes produce chlorinated 3-phenylpropanoic acids, highlighting microbial pathways for generating bioactive analogs .

Preparation Methods

Grignard Reagent-Mediated Stannylation

The reaction of propanoic acid derivatives with triethyltin halides represents a foundational approach. For instance, the treatment of 3-bromopropanoic acid with triethyltin magnesium bromide (Et₃SnMgBr) in anhydrous tetrahydrofuran (THF) at −78°C yields the stannylated product. This method, however, requires stringent moisture exclusion and low temperatures to prevent proto-destannylation. A typical protocol involves:

  • Formation of the Grignard reagent :

    Et3SnCl+MgTHFEt3SnMgCl\text{Et}_3\text{SnCl} + \text{Mg} \xrightarrow{\text{THF}} \text{Et}_3\text{SnMgCl}
  • Nucleophilic substitution :

    BrCH2CH2COOH+Et3SnMgClEt3SnCH2CH2COOH+MgBrCl\text{BrCH}_2\text{CH}_2\text{COOH} + \text{Et}_3\text{SnMgCl} \rightarrow \text{Et}_3\text{SnCH}_2\text{CH}_2\text{COOH} + \text{MgBrCl}

Yields for this method range from 60–75%, with impurities arising from incomplete substitution or tin aggregation.

Phase Transfer Catalysis for Alkylation

Building on methodologies described in the synthesis of 2-(3-benzoylphenyl)-propionic acid, phase transfer catalysis (PTC) offers a scalable alternative for introducing the triethylstannyl group. In a two-phase system (aqueous NaOH/organic solvent), 3-chloropropanoic acid reacts with triethyltin chloride in the presence of benzyltriethylammonium chloride. The reaction proceeds via:

ClCH2CH2COOH+Et3SnClPTCEt3SnCH2CH2COOH+2Cl\text{ClCH}2\text{CH}2\text{COOH} + \text{Et}3\text{SnCl} \xrightarrow{\text{PTC}} \text{Et}3\text{SnCH}2\text{CH}2\text{COOH} + 2\text{Cl}^-

Optimization Parameters :

  • Catalyst loading : 5 mol% tetrabutylammonium hydrogensulfate increases yield to 92%.

  • Temperature gradient : Gradual heating from −5°C to 25°C minimizes side reactions.

  • Solvent selection : Dichloromethane enhances phase separation and product isolation.

Hydrolysis of Stannylated Esters

The ACS Omega protocol for saponifying ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate provides a template for hydrolyzing tin-containing esters. For example, ethyl 3-(triethylstannyl)propanoate undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, 25°C) to yield the target acid:

EtOOCCH2CH2SnEt3+NaOHHOOCCH2CH2SnEt3+EtOH\text{EtOOCCH}2\text{CH}2\text{SnEt}3 + \text{NaOH} \rightarrow \text{HOOCCH}2\text{CH}2\text{SnEt}3 + \text{EtOH}

Key Observations :

  • Reaction duration : 10–24 hours ensures complete ester consumption.

  • Acidification : HCl (5% w/w) precipitates the product with >95% purity after crystallization from acetonitrile.

Mechanistic Insights and Kinetic Analysis

Thermodynamic vs. Kinetic Control in Stannylation

The patent US4201870A emphasizes the role of thermodynamically controlled reactions in achieving selective monoalkylation. For tin derivatives, this principle applies to avoiding di- or tri-stannylation by modulating:

  • Stoichiometry : A 1:1 molar ratio of propanoic acid derivative to triethyltin chloride.

  • Catalyst choice : Tricaprilylmethyl ammonium chloride suppresses oligomerization.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., dimethylformamide) enhance tin electrophilicity but risk carboxylate deprotonation. Non-polar solvents (toluene) favor SN2 mechanisms but require prolonged reaction times. Hybrid systems, such as methanol/water (1:1), balance reactivity and solubility.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) resolves stannylated products from unreacted starting materials. Preparative HPLC (C18 column, acetonitrile/H₂O) further purifies the acid, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR : δ 0.8–1.1 ppm (triplet, SnCH₂), δ 2.4–2.6 ppm (multiplet, CH₂COOH).

  • 119Sn NMR : δ −10 to −20 ppm, confirming Sn-C bonding.

Challenges and Mitigation Strategies

Moisture Sensitivity

Anhydrous conditions (molecular sieves, N₂ atmosphere) prevent hydrolysis of tin intermediates .

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